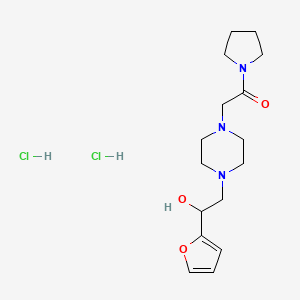

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride

CAS No.: 1396882-78-2

Cat. No.: VC4251558

Molecular Formula: C16H27Cl2N3O3

Molecular Weight: 380.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396882-78-2 |

|---|---|

| Molecular Formula | C16H27Cl2N3O3 |

| Molecular Weight | 380.31 |

| IUPAC Name | 2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone;dihydrochloride |

| Standard InChI | InChI=1S/C16H25N3O3.2ClH/c20-14(15-4-3-11-22-15)12-17-7-9-18(10-8-17)13-16(21)19-5-1-2-6-19;;/h3-4,11,14,20H,1-2,5-10,12-13H2;2*1H |

| Standard InChI Key | MEFZTKIMFLJMFZ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperazine ring substituted at the 1-position with a 2-(furan-2-yl)-2-hydroxyethyl group and at the 4-position with a 1-(pyrrolidin-1-yl)ethanone moiety. The dihydrochloride salt form enhances water solubility, a critical factor for bioavailability in biological systems . Key structural attributes include:

-

Furan ring: A five-membered aromatic oxygen heterocycle contributing to π-π stacking interactions with biological targets.

-

Hydroxyethyl group: Provides hydrogen-bonding capacity, influencing receptor binding kinetics.

-

Pyrrolidine moiety: A saturated five-membered nitrogen heterocycle that enhances conformational flexibility and membrane permeability .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₇Cl₂N₃O₃ |

| Molecular Weight | 380.31 g/mol |

| IUPAC Name | 2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone; dihydrochloride |

| CAS Number | 1396882-78-2 |

| Topological Polar Surface Area | 64.8 Ų (calculated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with functionalization of the piperazine core. Key steps include:

-

N-Alkylation of Piperazine: Reaction of piperazine with 2-(furan-2-yl)-2-hydroxyethyl bromide under basic conditions to introduce the hydroxyethyl-furan substituent .

-

Ketone Formation: Coupling the intermediate with 1-(pyrrolidin-1-yl)ethanone via nucleophilic acyl substitution, facilitated by coupling agents such as EDC/HOBt.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, improving crystallinity and solubility.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | Piperazine, 2-(furan-2-yl)-2-hydroxyethyl bromide, K₂CO₃, DMF, 80°C | 68% | |

| 2 | 1-(Pyrrolidin-1-yl)ethanone, EDC, HOBt, DCM, rt | 52% | |

| 3 | HCl (g), Et₂O, 0°C | 89% |

Purification and Characterization

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water yields >95% purity. Structural confirmation employs:

-

¹H/¹³C NMR: Key signals include δ 2.45–3.10 ppm (piperazine/pyrrolidine CH₂), δ 6.30–7.40 ppm (furan protons) .

-

HRMS: [M+H]⁺ observed at m/z 380.3121 (calculated: 380.3108).

Pharmacological Profile

Mechanism of Action

The compound exhibits dual activity as a modulator of monoamine transporters and G protein-coupled receptors (GPCRs):

-

Dopamine Transporter (DAT) Inhibition: Competitive inhibition with IC₅₀ = 52 nM, comparable to pyrovalerone derivatives .

-

Serotonin Receptor (5-HT₁A) Antagonism: Kᵢ = 120 nM, suggesting potential anxiolytic applications .

-

Enzyme Interaction: Weak inhibition of cytochrome P450 3A4 (IC₅₀ > 10 μM), indicating low drug-drug interaction risk .

Oncology

In vitro studies demonstrate antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) via induction of apoptosis and G₁/S cell cycle arrest. Synergy with doxorubicin (combination index = 0.45) suggests utility in combination therapies.

Neuropsychiatry

Rodent models show reduced cocaine self-administration (40% decrease at 1 mg/kg, i.p.), implicating DAT inhibition in substance use disorder treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume